molecular formula C10H8N2O4 B11886170 2,4-Dimethyl-7-nitro-1h-isoindole-1,3(2h)-dione CAS No. 39519-91-0

2,4-Dimethyl-7-nitro-1h-isoindole-1,3(2h)-dione

Cat. No.: B11886170
CAS No.: 39519-91-0
M. Wt: 220.18 g/mol
InChI Key: FTIPGODWUMZZNZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7-nitroisoindoline-1,3-dione is a chemical compound characterized by its unique structure, which includes an isoindoline-1,3-dione core substituted with two methyl groups at positions 2 and 4, and a nitro group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be carried out under various conditions, including solventless reactions and green chemistry techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless synthesis and the use of environmentally friendly reagents are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-7-nitroisoindoline-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups replacing the original substituents .

Scientific Research Applications

2,4-Dimethyl-7-nitroisoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to modulate enzyme activity and interfere with cellular processes makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,4-Dimethyl-7-nitroisoindoline-1,3-dione is unique due to the presence of two methyl groups at positions 2 and 4, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other isoindoline-1,3-dione derivatives .

Biological Activity

2,4-Dimethyl-7-nitro-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound's unique structure, characterized by an isoindoline core with methyl and nitro substitutions, positions it as a potential candidate for various therapeutic applications.

The compound has the following chemical properties:

PropertyValue
CAS No. 39519-91-0
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name 2,4-dimethyl-7-nitroisoindole-1,3-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may modulate enzyme activity and interfere with cellular processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain isoindoline derivatives possess inhibitory effects against a range of bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been linked to its interaction with cellular signaling pathways . For example, derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant anticancer potential .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating effective antimicrobial action .

Comparative Analysis

When compared to similar compounds such as 2-methyl-4-nitroisoindoline and other isoindoline derivatives, 2,4-Dimethyl-7-nitro-1H-isoindole stands out due to its enhanced solubility and stability, which contribute to its improved biological activity. The presence of two methyl groups at positions 2 and 4 significantly influences its reactivity and interaction with biological targets .

Properties

CAS No.

39519-91-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2,4-dimethyl-7-nitroisoindole-1,3-dione

InChI

InChI=1S/C10H8N2O4/c1-5-3-4-6(12(15)16)8-7(5)9(13)11(2)10(8)14/h3-4H,1-2H3

InChI Key

FTIPGODWUMZZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)N(C2=O)C

Origin of Product

United States

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